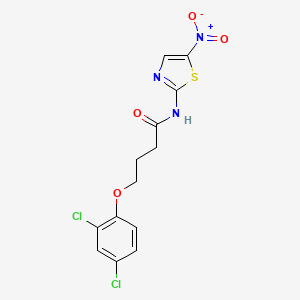![molecular formula C18H19NO3 B5191801 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as DAPK, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as a tool for studying biological processes and as a potential therapeutic agent for a variety of diseases.
作用机制
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one functions as a serine/threonine kinase, which means that it is involved in the phosphorylation of target proteins. This compound has been found to regulate a variety of cellular processes, including cell death, cytoskeletal dynamics, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis, the regulation of cytoskeletal dynamics, and the modulation of gene expression. This compound has also been found to play a role in the regulation of immune responses and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one in lab experiments is its versatility. This compound can be used to study a wide range of biological processes, and has been found to be effective in a variety of experimental systems. However, one limitation of using this compound is that it can be difficult to work with, particularly in terms of its solubility and stability.
未来方向
There are many potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one. One area of interest is the development of new therapeutic agents that target this compound, particularly for the treatment of cancer. Another area of interest is the study of the role of this compound in other biological processes, such as inflammation and immune responses. Additionally, there is a need for further research into the mechanisms by which this compound regulates cellular processes, as this could lead to the development of new tools for studying these processes.
合成方法
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-methylaniline in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to produce the final compound.
科学研究应用
1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one has been used extensively in scientific research, particularly in the study of cell death and apoptosis. This compound has been found to play a key role in regulating these processes, and has been used as a tool to study the mechanisms involved. This compound has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-4-5-7-15(13)19-11-10-16(20)14-8-9-17(21-2)18(12-14)22-3/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAHVMAIMIVTPB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5191718.png)

![2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5191730.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)